molecular formula C6H10N4O B3307653 3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 933714-04-6

3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B3307653
CAS No.: 933714-04-6
M. Wt: 154.17
InChI Key: IVIHAAAPBFQIIS-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that features a pyrrolidine ring fused to a triazole ring. This compound is of interest due to its potential pharmacological properties and its role as a building block in organic synthesis. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile compound in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyrrolidinone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with formic acid to yield the triazole ring . The reaction conditions often require heating and the use of a solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The triazole ring allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions to introduce new substituents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated triazole derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyrrolidin-2-yl)-1H-1,2,4-triazole
  • 3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-thione
  • 3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-amine

Uniqueness

3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one is unique due to its specific combination of a pyrrolidine ring and a triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-pyrrolidin-2-yl-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c11-6-8-5(9-10-6)4-2-1-3-7-4/h4,7H,1-3H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIHAAAPBFQIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NNC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 2
3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 3
3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 4
3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 5
3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 6
3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one

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